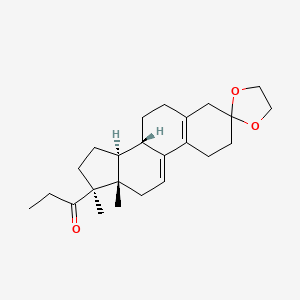
(17Ss)-cyclic 3-(1,2-ethanediyl acetal)17-methyl-17-(1-oxopropyl)-estra-5(10),9(11)-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estra-5(10),9(11)-dien-3-one, 17-methyl-17-(1-oxopropyl)-, cyclic 3-(1,2-ethanediyl acetal), (17beta)-: is a synthetic steroidal compound It is structurally related to naturally occurring steroids but has been modified to include specific functional groups that enhance its stability and biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Estra-5(10),9(11)-dien-3-one, 17-methyl-17-(1-oxopropyl)-, cyclic 3-(1,2-ethanediyl acetal), (17beta)- involves multiple steps. The starting material is typically a steroidal precursor, which undergoes a series of chemical reactions to introduce the desired functional groups. Key steps include:
Oxidation: Introduction of the ketone group at the 3-position.
Alkylation: Addition of the 17-methyl group.
Acetal Formation: Cyclization with 1,2-ethanediol to form the cyclic acetal.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-ketone group.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the 17-methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents such as thionyl chloride can be employed for substitution reactions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of other steroidal compounds.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential effects on cellular processes and hormone regulation.
Medicine:
- Potential applications in hormone replacement therapy.
- Studied for its anti-inflammatory and anabolic properties.
Industry:
- Used in the production of pharmaceuticals and biochemical research reagents.
Mécanisme D'action
The mechanism of action of Estra-5(10),9(11)-dien-3-one, 17-methyl-17-(1-oxopropyl)-, cyclic 3-(1,2-ethanediyl acetal), (17beta)- involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This can lead to various biological effects, such as changes in metabolism, inflammation, and cell growth.
Comparaison Avec Des Composés Similaires
Estradiol: A naturally occurring estrogen with similar structural features.
Testosterone: A naturally occurring androgen with similar functional groups.
Uniqueness:
- The cyclic acetal group in Estra-5(10),9(11)-dien-3-one, 17-methyl-17-(1-oxopropyl)-, cyclic 3-(1,2-ethanediyl acetal), (17beta)- provides enhanced stability compared to its natural counterparts.
- The specific modifications in its structure allow for targeted biological activity, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
42982-45-6 |
|---|---|
Formule moléculaire |
C24H34O3 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
1-[(8S,13S,14S,17S)-13,17-dimethylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]propan-1-one |
InChI |
InChI=1S/C24H34O3/c1-4-21(25)23(3)11-9-20-19-6-5-16-15-24(26-13-14-27-24)12-8-17(16)18(19)7-10-22(20,23)2/h7,19-20H,4-6,8-15H2,1-3H3/t19-,20+,22+,23-/m1/s1 |
Clé InChI |
MQWUHBAAUYHZTQ-DWQJTFDBSA-N |
SMILES isomérique |
CCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3CCC5(C4)OCCO5)C)C |
SMILES canonique |
CCC(=O)C1(CCC2C1(CC=C3C2CCC4=C3CCC5(C4)OCCO5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[7-(Hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol](/img/structure/B12311397.png)

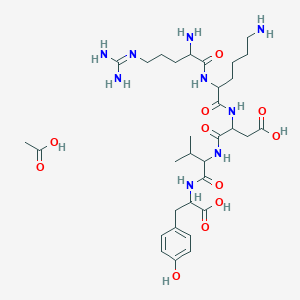
![1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic aci+](/img/structure/B12311407.png)
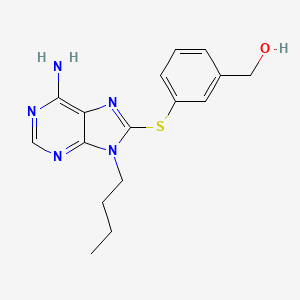
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis](/img/structure/B12311419.png)
![6-(piperidin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine dihydrochloride](/img/structure/B12311424.png)

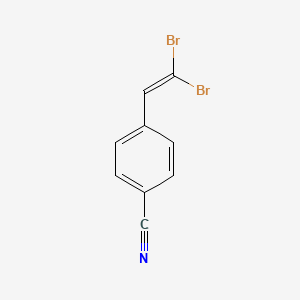
![1-[4-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B12311444.png)
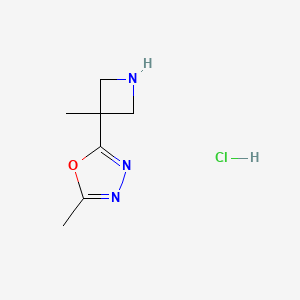
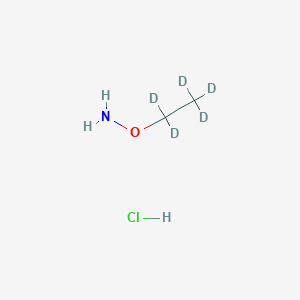

![2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311482.png)
